Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-
Description
Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is an azo-phenolic compound characterized by a naphthalene-derived amine group linked via an azo (-N=N-) bond to a phenol ring substituted with a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group. These compounds are typically synthesized via diazo coupling reactions and are employed in applications ranging from UV stabilization to antimicrobial agents .
Properties
CAS No. |
63216-94-4 |
|---|---|
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(2-aminonaphthalen-1-yl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H29N3O/c1-23(2,3)15-24(4,5)17-11-13-21(28)20(14-17)26-27-22-18-9-7-6-8-16(18)10-12-19(22)25/h6-14,28H,15,25H2,1-5H3 |
InChI Key |
LIRFEWBOZNDRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Reaction Conditions and Parameters
Diazotization Step
- The aromatic amine (2-amino-1-naphthalenyl) is treated with nitrosating agents such as sodium nitrite in acidic media (e.g., hydrochloric acid or nitrosylsulfuric acid).
- The reaction is typically conducted at low temperatures (0–10 °C) to stabilize the diazonium salt and prevent side reactions.
- Acid carriers such as acetic acid or sulfuric acid may be used to maintain the acidic environment necessary for efficient diazotization.
Azo Coupling Step
- The diazonium salt solution is added dropwise to a cooled solution of 4-(1,1,3,3-tetramethylbutyl)phenol dissolved in a mixed solvent system like ethanol and water.
- The pH is carefully adjusted to a weakly alkaline range (approximately 7.2 to 7.8) using sodium hydroxide to enhance the nucleophilicity of the phenol and promote coupling while minimizing phenol dealkylation.
- The reaction mixture is maintained below 10 °C during addition and stirred for about 3 hours to ensure complete coupling.
- The molar ratio of diazonium salt to phenol is typically close to 1:1, but can vary between 2:1 and 1:2 depending on specific reaction optimization.
Isolation and Purification
Data Table Summarizing Key Preparation Parameters
Research Outcomes and Observations
- The controlled pH during azo coupling is critical to maximize reactivity and minimize side reactions such as phenol dealkylation, which can reduce yield and purity.
- The low temperature during diazotization stabilizes the diazonium salt intermediate, preventing decomposition and side reactions that could lower product quality.
- Use of ethanol-water mixed solvents facilitates solubility of both reactants and controls the reaction environment, promoting efficient coupling.
- The molar ratio of reactants is adjustable within a narrow range to optimize yield and purity, with a 1:1 ratio being typical but flexible depending on scale and conditions.
- The product isolation by filtration and washing with ethanol yields a high-purity azo compound suitable for further applications, such as UV absorbers or dyes.
Chemical Reactions Analysis
Reduction of the Azo Group
The azo bond (-N=N-) is highly susceptible to reduction, yielding two aromatic amines.
This reaction is critical for modifying the compound’s structure in organic synthesis and dye chemistry.
Acid-Base Reactions
The phenolic -OH group undergoes deprotonation in basic media, forming a phenolate ion.
| Conditions | Products | Applications | References |
|---|---|---|---|
| Aqueous NaOH (pH > 10) | Sodium salt of the phenol | Enhanced solubility for further reactions |
The bulky 4-(1,1,3,3-tetramethylbutyl) group sterically hinders electrophilic substitution on the phenol ring .
Diazotization and Coupling Reactions
The 2-amino group on the naphthalene moiety can undergo diazotization, enabling coupling with electron-rich aromatics.
This reactivity underpins its utility in synthesizing high-performance dyes and UV absorbers .
Oxidation Reactions
The azo group and aromatic amine are oxidation-sensitive.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| Ozone (O₃) | Aqueous/organic solvent mix | Nitroso and quinone derivatives | |
| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Carboxylic acids and CO₂ |
Oxidative degradation pathways are critical for environmental persistence studies .
Derivatization of the Amino Group
The 2-amino group on the naphthalene ring can be functionalized.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acetylation (Ac₂O, pyridine) | Reflux, 2–4 hours | N-acetylated derivative | |
| Sulfonation (H₂SO₄, SO₃) | 80–100°C | Sulfonated azo compound |
These modifications enhance thermal stability and solubility for industrial applications.
Key Research Findings
-
Environmental Reactivity : The compound’s azo group can degrade under UV light or microbial action, producing aromatic amines, which are regulated due to toxicity .
-
Catalytic Specificity : Hydrogenation with Raney nickel proceeds efficiently (>90% yield) without side reactions .
-
Synthetic Utility : Serves as a precursor for benzotriazole-based UV absorbers via reductive cyclization .
Scientific Research Applications
Applications in Dye Production
One of the primary applications of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- is in the production of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles and food industries. The compound's azo functional group (-N=N-) is crucial for the formation of these dyes.
Key Characteristics:
- Color Stability : The compound exhibits excellent lightfastness and washfastness properties.
- Versatility : It can be modified to produce a range of colors by altering substituents on the aromatic rings.
Biological Research Applications
In addition to its use in dye production, this compound has shown promise in biological research. Studies have indicated its potential as a biological marker due to its unique structural features.
Case Studies:
- Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Cellular Studies : The compound has been utilized in cellular assays to study its effects on cell proliferation and apoptosis.
Therapeutic Potential
Emerging studies suggest that Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- may have therapeutic applications due to its interaction with biological pathways.
Notable Findings:
- Neuroprotective Effects : Preliminary research indicates that this compound may modulate neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative conditions.
- Cancer Research : Its ability to inhibit specific enzymes involved in cancer progression is under investigation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets through its phenol and azo groups. The phenol group can form hydrogen bonds and participate in electrophilic reactions, while the azo linkage can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
(a) UV Absorption Efficiency
Benzotriazole derivatives (e.g., Bisocotriazole) exhibit superior UV absorption in the 280–400 nm range due to their extended conjugation and electron-withdrawing benzotriazole moieties . In contrast, azo-phenols like CAS 51656-57-6 primarily absorb in the visible spectrum (400–500 nm), limiting their utility in UV stabilization .
(b) Antimicrobial Activity
Phenolic compounds with tert-octyl substituents, such as 2-(1,1-dimethylethyl)-4-(tert-octyl)phenol (), demonstrate activity against Gram-positive bacteria (e.g., Bacillus subtilis) due to membrane disruption via hydrophobic interactions . Azo derivatives may exhibit similar effects, but nitro groups (e.g., in CAS 51656-57-6) could reduce biocompatibility compared to amino groups .
(c) Regulatory Status
Benzotriazole-based UV absorbers (e.g., CAS 3147-75-9) are listed on the EU’s SVHC (Substances of Very High Concern) due to persistence and bioaccumulation risks . The target compound’s amino group may reduce toxicity, but rigorous ecotoxicological assessments are needed.
Q & A
Q. What are the optimal synthetic routes for Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-?
Methodological Answer: The compound can be synthesized via diazo coupling reactions between 2-amino-1-naphthol derivatives and appropriately substituted phenolic precursors. Key steps include:
- Diazotization: Use sodium nitrite in acidic media (e.g., HCl) to generate the diazonium salt from the amino-naphthol precursor.
- Coupling: React the diazonium salt with 4-(1,1,3,3-tetramethylbutyl)phenol under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor yield and purity via HPLC and elemental analysis .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Confirm the azo (-N=N-) chromophore via absorption bands in the 400–500 nm range, typical for n→π* transitions .
- NMR: Use - and -NMR to verify substituent positions. The tetramethylbutyl group shows distinct singlet peaks for methyl protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~380.44) and fragmentation patterns .
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at 2–8°C in amber glass to prevent thermal degradation .
- Light Sensitivity: As a UV absorber derivative, it may exhibit photostability. Test under accelerated UV exposure (e.g., 365 nm, 48 hours) and monitor via UV-Vis for spectral shifts .
- Chemical Reactivity: Avoid strong oxidizers and reducing agents, as the azo group is redox-active. Conduct stability tests in buffers (pH 4–10) to identify hydrolysis risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
Methodological Answer: Existing safety data (e.g., acute toxicity: H302, H315 ) conflict with gaps in chronic toxicity and ecotoxicity . To address this:
- In Silico Modeling: Use QSAR tools like TEST (EPA) or OECD Toolbox to predict chronic toxicity endpoints (e.g., LC50, NOAEL) .
- In Vitro Assays: Perform Ames tests (bacterial reverse mutation) and micronucleus assays (mammalian cells) to assess genotoxicity .
- In Vivo Studies: Design subchronic rodent studies (OECD 407) with doses reflecting occupational exposure limits (if available) .
Q. How to design experiments to evaluate environmental persistence when data is lacking?
Methodological Answer:
- Biodegradation: Use OECD 301B (CO2 evolution test) to measure mineralization in activated sludge. Monitor via TOC analysis .
- Soil Mobility: Conduct batch sorption experiments (OECD 106) with varying soil types (e.g., loam, clay) to determine (sorption coefficient) .
- Bioaccumulation: Use the OECD 305 dietary accumulation test in fish (e.g., Danio rerio) to estimate BCF (bioconcentration factor) .
Q. What regulatory implications arise from its SVHC status, and how should research protocols adapt?
Methodological Answer:
- Risk Mitigation: Follow REACH Annex XIV guidelines for SVHCs (e.g., exposure controls: fume hoods, PPE ).
- Documentation: Maintain detailed records of synthesis quantities, waste disposal (via licensed contractors ), and exposure monitoring .
- Alternatives Assessment: Explore structurally similar UV absorbers (e.g., benzotriazole derivatives) not listed on the SVHC candidate list .
Q. How does photodegradation impact its application in polymer stabilization?
Methodological Answer:
- Accelerated Aging: Expose polymer films containing the compound to UV-B radiation (313 nm) and track changes via FTIR (e.g., carbonyl index) and tensile testing .
- Degradation Products: Use LC-MS/MS to identify photoproducts (e.g., nitroso derivatives or phenolic fragments) and assess their toxicity .
- Mechanistic Studies: Employ computational chemistry (TD-DFT) to model excited-state behavior and bond cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
